molecular formula C12H22Cl2N2O3 B585722 Pirbuterol CAS No. 64856-15-1

Pirbuterol

Cat. No.: B585722
CAS No.: 64856-15-1
M. Wt: 322.274
InChI Key: XIDFCZTVVCWBGN-VIVYLVLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirbuterol is a beta-2 adrenergic receptor agonist (β2-agonist) with bronchodilating properties, making it a valuable compound for respiratory and pharmacological research. Its primary research applications involve the study of reversible bronchospasm and the underlying mechanisms of airway relaxation. In vitro and in vivo pharmacologic studies have demonstrated that this compound has a preferential effect on β2-adrenergic receptors compared to other agonists like isoproterenol . The compound's mechanism of action is attributed to the stimulation of intracellular adenylyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cyclic AMP) . Increased intracellular cyclic AMP levels are associated with the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells . From a research perspective, this compound is noted for its significant selectivity for pulmonary tissue, reported to be 9 times more selective than albuterol and substantially more selective than isoproterenol . This profile makes it a useful tool for investigating β2-adrenergic signaling pathways and receptor specificity with minimized crossover effects. This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDBNKDJNJQRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38029-10-6 (di-hydrochloride), 65652-44-0 (acetate)
Record name Pirbuterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046937
Record name Pirbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pirbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.22e+00 g/L
Record name Pirbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38677-81-5, 38029-10-6
Record name (±)-Pirbuterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38677-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirbuterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirbuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG645J8RVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pirbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies and Chemical Derivatization of Pirbuterol

Contemporary Approaches to Pirbuterol (B1677960) Synthesis

The chemical architecture of this compound, characterized by a substituted pyridine (B92270) ring linked to an amino alcohol side chain, has been approached through various synthetic strategies. Contemporary methods focus on efficiency, yield, and stereochemical control. Two prominent synthetic pathways are highlighted below.

One established method for the synthesis of this compound commences with the precursor 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridine. This approach involves a reaction with aqueous formaldehyde (B43269) in the presence of a weak base, such as triethylamine. The reaction is typically carried out at reflux temperatures. This process leads to the formation of the this compound base, which can then be conveniently isolated as a salt, for instance, the hydrochloride salt, by treatment with hydrogen chloride in a suitable solvent like methanol (B129727). google.com

Another versatile synthesis of this compound begins with 3-hydroxypyridine. This multi-step process involves the initial protection of the hydroxyl group, followed by hydroxymethylation and subsequent oxidation to an aldehyde. The resulting intermediate undergoes a reaction with tert-butylamine (B42293) to introduce the amino alcohol side chain, ultimately yielding this compound after deprotection. This pathway allows for greater flexibility in introducing substituents and modifying the core structure.

Comparison of this compound Synthetic Routes
Starting MaterialKey ReagentsGeneral Approach
5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridineAqueous formaldehyde, TriethylamineDirect hydroxymethylation of the pyridine ring
3-hydroxypyridineFormaldehyde, Benzyl bromide, MnO2, tert-Butylisonitrile, DiboraneMulti-step synthesis involving protection, functional group interconversions, and side-chain introduction

Exploration of this compound Derivatives

To enhance the pharmaceutical properties of this compound, such as solubility and stability, it is often formulated as a salt. The most common derivatives are the dihydrochloride (B599025) and monoacetate salts.

Dihydrochloride Formulations

This compound dihydrochloride is a common salt form of the drug. Its synthesis is typically achieved by treating the this compound free base with hydrogen chloride. For instance, after the synthesis of the crude this compound base, it can be dissolved in a minimal amount of cold methanol and saturated with dry hydrogen chloride gas. This process facilitates the precipitation of this compound dihydrochloride, which can then be isolated with good yield. google.com The dihydrochloride salt formation involves the protonation of both the basic nitrogen atoms in the this compound molecule: the pyridine ring nitrogen and the secondary amine in the side chain.

Monoacetate Formulations

This compound is also available as a monoacetate salt, which is known to be freely soluble in water. nih.gov The preparation of the monoacetate salt involves the reaction of the this compound free base with acetic acid. This acid-base reaction results in the formation of the corresponding acetate (B1210297) salt. While detailed synthetic procedures for the monoacetate are not as extensively documented in publicly available literature as the dihydrochloride, the principle of its formation follows standard salt preparation techniques in medicinal chemistry.

Strategic Molecular Modifications and Design Principles

The molecular structure of this compound has been strategically designed to achieve its selective bronchodilatory effects. As a β2-adrenergic agonist, its design is rooted in the structure-activity relationships (SAR) of this class of compounds.

The phenylethanolamine pharmacophore is a key feature of many β-adrenergic agonists. In this compound, the catechol ring found in endogenous catecholamines like epinephrine (B1671497) is replaced by a 3-hydroxy-2-(hydroxymethyl)pyridine ring. This modification is a critical design element. The pyridine nitrogen and the adjacent hydroxymethyl group mimic the meta- and para-hydroxyl groups of the catechol ring, respectively, which are crucial for receptor binding and activation.

Furthermore, the bulky tert-butyl group attached to the nitrogen atom of the amino alcohol side chain is a common feature in many selective β2-agonists. This large substituent is believed to enhance selectivity for the β2-adrenergic receptor over the β1-adrenergic receptor, thereby minimizing cardiac side effects. The hydroxyl group on the benzylic carbon of the side chain is also essential for agonistic activity.

The strategic replacement of the catechol moiety with a pyridine ring also offers metabolic advantages. Catecholamines are susceptible to metabolism by catechol-O-methyltransferase (COMT). The pyridine ring in this compound is not a substrate for COMT, which contributes to a longer duration of action compared to endogenous catecholamines.

Structure-Activity Relationship of this compound
Structural FeatureDesign PrinciplePharmacological Significance
3-Hydroxy-2-(hydroxymethyl)pyridine ringBioisosteric replacement of the catechol ringMaintains β2-adrenergic receptor binding and activation while improving metabolic stability (resistance to COMT)
tert-Butyl group on the nitrogen atomIntroduction of a bulky substituentEnhances selectivity for the β2-adrenergic receptor, reducing β1-mediated cardiac effects
Ethanolamine side chainEssential pharmacophore for β-agonist activityProvides the necessary functional groups for interaction with the adrenergic receptor

Molecular Pharmacology and Receptor Mechanistic Investigations of Pirbuterol

Detailed Analysis of Beta-Adrenergic Receptor Agonism

Pirbuterol (B1677960) functions as an agonist at beta-adrenergic receptors. These receptors are classified into three main subtypes: beta-1 (β1), beta-2 (β2), and beta-3 (β3) adrenoceptors wikipedia.org. Beta-adrenergic agonists generally mimic the actions of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) on these receptors wikipedia.org. Activation of β1, β2, and β3 receptors typically leads to the activation of adenylyl cyclase, increasing the production of cyclic adenosine (B11128) monophosphate (cAMP) wikipedia.org.

Preferential Beta-2 Adrenergic Receptor Selectivity

In vitro and in vivo studies have demonstrated that this compound exhibits a preferential effect on beta-2 adrenergic receptors compared with isoproterenol (B85558) nih.govdrugbank.com. This relative selectivity for β2 receptors is a key characteristic of this compound's pharmacological profile mhmedical.comunboundmedicine.com. While β2 adrenergic receptors are the predominant type found in bronchial smooth muscle, they are also present in other tissues, including the human heart, where they constitute between 10-50% of the beta-adrenergic receptor population nih.govdrugbank.com. The precise function of these cardiac β2 receptors has not been fully established nih.govdrugbank.com. This compound's preferential β2 selectivity contributes to its primary therapeutic application as a bronchodilator nih.govmhmedical.comunboundmedicine.comdrugbank.comwikipedia.orgnih.gov.

This compound's β2 selectivity is comparable to that of other beta-2 agonists like albuterol and terbutaline (B1683087) nih.gov.

CompoundReceptor Selectivity
This compoundPreferential Beta-2
IsoproterenolNon-selective Beta
AlbuterolPreferential Beta-2
TerbutalinePreferential Beta-2

Based on information from nih.govdrugbank.comnih.gov.

Investigations into Beta-1 Adrenergic Receptor Interactions

Although this compound shows preferential activity at β2 receptors, it also interacts with beta-1 adrenergic receptors mhmedical.comunboundmedicine.comdrugbank.com. Studies in rat left atria, which primarily contain β1 adrenoceptors, have investigated this compound's activity at this subtype. In these preparations, this compound has been shown to function as a partial agonist compared to isoproterenol drugbank.com. Research utilizing Schild analysis with a β1-selective antagonist (atenolol) in desensitized rat atria indicated that this compound acts as a competitive antagonist of isoproterenol responses at β1 receptors in this state drugbank.com. The equilibrium dissociation constant (Kp) for this compound on β1 adrenoceptors in these desensitized tissues was estimated to be 2 µM drugbank.com. Furthermore, this compound was shown to have 2.3 times the efficacy of prenalterol, another partial β1 agonist, on these receptors drugbank.com. These findings highlight that while less potent than its effect on β2 receptors, this compound does engage β1 adrenoceptors, which may contribute to some of its effects, particularly at higher concentrations drugs.com.

Receptor SubtypeThis compound Activity (vs. Isoproterenol)Equilibrium Dissociation Constant (Kp) on desensitized rat atria (vs. Isoproterenol) drugbank.comRelative Efficacy (vs. Prenalterol) on β1 adrenoceptors drugbank.com
Beta-2Preferential AgonistNot specified in sourcesNot applicable
Beta-1Partial Agonist2 µM2.3 times greater

Based on information from nih.govdrugbank.commhmedical.comunboundmedicine.comdrugbank.comdrugbank.com.

Non-Classical Adrenergic Receptor Engagement

While the primary focus of this compound's mechanism is on classical beta-adrenergic receptors (β1 and β2), the potential for engagement with "non-classical" adrenergic receptors or alternative signaling pathways has been explored in the broader context of beta-agonist pharmacology. Some research indicates that beta-adrenergic agonists can also influence pathways independent of the canonical Gs protein-adenylyl cyclase-cAMP cascade. For instance, some beta-adrenergic effects might involve coupling through Gi proteins to the MAP kinase system or activation of membrane maxi-K+ channels atsjournals.org. Additionally, the concept of biased agonism, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor (e.g., G protein-dependent vs. beta-arrestin-dependent signaling), is an active area of research for GPCRs, including beta-adrenergic receptors researchgate.netnih.gov. While specific detailed research findings on this compound's engagement with definitively "non-classical" adrenergic receptors or its biased signaling profile were not extensively detailed in the provided search results, the general understanding of beta-adrenergic receptor pharmacology suggests that such interactions are potential areas for investigation. Activation of β2AR can lead to both G protein-dependent and β-arrestin-dependent signaling pathways nih.gov. The G protein-dependent pathway is typically associated with bronchodilation, while β-arrestin-dependent signaling has been implicated in pro-inflammatory effects nih.gov.

Intracellular Signal Transduction Pathways

The binding of this compound to beta-adrenergic receptors initiates a cascade of intracellular events characteristic of G protein-coupled receptor signaling.

Adenylyl Cyclase Stimulation and Cyclic AMP (cAMP) Modulation

A primary mechanism by which beta-adrenergic agonists, including this compound, exert their effects is through the stimulation of intracellular adenylyl cyclase wikipedia.orgnih.govdrugbank.commhmedical.comunboundmedicine.comdrugbank.comwikidoc.org. Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP) wikipedia.orgnih.govdrugbank.commhmedical.comdrugbank.comwikidoc.org. Activation of beta-adrenergic receptors, particularly the β2 subtype, is coupled to a stimulatory G protein (Gs) which then activates adenylyl cyclase, leading to increased intracellular levels of cAMP wikipedia.orgatsjournals.orgwikipedia.orgatsjournals.orgnih.govmdpi.com. This increase in cAMP is a key second messenger in the signal transduction pathway nih.govmdpi.comgenome.jp.

Increased cAMP levels are associated with several cellular responses, including the relaxation of bronchial smooth muscle wikipedia.orgnih.govmhmedical.comunboundmedicine.comdrugbank.comwikidoc.orgwikipedia.org. This occurs through a process involving decreased intracellular calcium concentrations and activation of protein kinase A (PKA) wikipedia.org.

Downstream Cellular Effectors and Regulatory Mechanisms

The elevation of intracellular cAMP activates downstream effectors, primarily protein kinase A (PKA) wikipedia.orgwikipedia.orgnih.govgenome.jp. PKA is a cAMP-dependent protein kinase that phosphorylates various target proteins within the cell wikipedia.orgnih.govgenome.jp. In the context of bronchial smooth muscle relaxation, PKA activation leads to the inactivation of myosin light-chain kinase and activation of myosin light-chain phosphatase wikipedia.org. These actions, combined with decreased intracellular calcium concentrations and increased membrane potassium conductance, result in smooth muscle relaxation and bronchodilation wikipedia.org.

Beyond PKA, cAMP can also activate other effectors, such as the exchange protein activated by cAMP (Epac) atsjournals.orgnih.govmdpi.comgenome.jp. Epac proteins function as guanine (B1146940) nucleotide exchange factors for Rap1 and Rap2, which are small GTPases genome.jp. Activation of the Epac-Rap pathway can lead to various cellular responses, including changes in the actin cytoskeleton and gene transcription nih.govgenome.jp.

The signaling cascade initiated by beta-adrenergic receptor activation is subject to regulatory mechanisms, including receptor desensitization. Prolonged exposure to beta-agonists can lead to a decrease in receptor responsiveness atsjournals.org. This desensitization can involve phosphorylation of the receptor by beta-adrenergic receptor kinase (β-ARK) and subsequent uncoupling from Gs proteins following beta-arrestin binding atsjournals.org. Receptor internalization and downregulation also contribute to this process atsjournals.org. Furthermore, cross-talk between the cAMP/PKA pathway and other signaling pathways, such as the ERK1/2 pathway, can occur, influencing downstream effects and potentially contributing to regulatory processes like upregulated phosphodiesterase activity, which hydrolyzes cAMP physiology.org.

Signaling ComponentRole in this compound MechanismDownstream Effects
Beta-Adrenergic ReceptorsThis compound binds as an agonist, preferentially at β2. nih.govdrugbank.commhmedical.comunboundmedicine.comdrugbank.comActivation of intracellular signaling. wikipedia.orgnih.govdrugbank.commhmedical.comunboundmedicine.comdrugbank.comwikidoc.org
Gs ProteinCoupled to activated beta receptors, stimulates adenylyl cyclase. wikipedia.orgatsjournals.orgwikipedia.orgatsjournals.orgnih.govmdpi.comActivation of Adenylyl Cyclase. wikipedia.orgatsjournals.orgwikipedia.orgatsjournals.orgnih.govmdpi.com
Adenylyl CyclaseEnzyme that converts ATP to cAMP. wikipedia.orgnih.govdrugbank.commhmedical.comunboundmedicine.comdrugbank.comwikidoc.orgIncreased intracellular cAMP levels. wikipedia.orgnih.govdrugbank.commhmedical.comunboundmedicine.comdrugbank.comwikidoc.orgwikipedia.org
Cyclic AMP (cAMP)Second messenger. nih.govmdpi.comgenome.jpActivates PKA and Epac. wikipedia.orgwikipedia.orgatsjournals.orgnih.govmdpi.comgenome.jp Leads to smooth muscle relaxation. wikipedia.orgnih.govmhmedical.comunboundmedicine.comdrugbank.comwikidoc.orgwikipedia.org
Protein Kinase A (PKA)Activated by cAMP, phosphorylates target proteins. wikipedia.orgwikipedia.orgnih.govgenome.jpInactivation of myosin light-chain kinase, activation of myosin light-chain phosphatase. wikipedia.org Influences ERK1/2. physiology.org
EpacActivated by cAMP, functions as GEF for Rap1/Rap2. atsjournals.orgnih.govmdpi.comgenome.jpInfluences actin cytoskeleton, gene transcription. nih.govgenome.jp
Beta-ArrestinInvolved in receptor desensitization and potentially alternative signaling pathways. atsjournals.orgnih.govUncoupling of receptor from Gs, receptor internalization, potential pro-inflammatory signaling. atsjournals.orgnih.gov

Based on information from wikipedia.orgnih.govdrugbank.commhmedical.comunboundmedicine.comdrugbank.comatsjournals.orgnih.govwikidoc.orgwikipedia.orgatsjournals.orgnih.govmdpi.comgenome.jpphysiology.org.

Receptor Dynamics and Regulation

The functional status of β-adrenergic receptors is dynamically regulated to maintain cellular homeostasis. nih.govjci.org This involves a fine balance between receptor activation, desensitization, and resensitization. nih.gov Agonist binding to β-ARs induces a conformational change that facilitates coupling with G proteins, leading to the generation of second messengers like cAMP. nih.govaimspress.comnih.gov However, prolonged or repeated agonist exposure can trigger regulatory mechanisms that reduce receptor responsiveness. jci.org

Mechanisms of Receptor Desensitization and Down-regulation

Receptor desensitization is a process where the response to an agonist diminishes despite the continued presence of the agonist. jci.org This can occur rapidly (within minutes) or over longer periods (hours to days). A key mechanism involves the phosphorylation of β2-ARs. nih.govmdpi.com This phosphorylation is primarily mediated by G protein-coupled receptor kinases (GRKs), particularly GRK2, and also by protein kinase A (PKA), which is activated by the increase in cAMP levels. nih.govmdpi.com PKA and GRK2 phosphorylate distinct serine residues on the receptor's carboxyl tail and third intracellular loop. mdpi.comnih.gov

Following phosphorylation, β-arrestin proteins are recruited to the receptor. nih.govmdpi.commdpi.com Beta-arrestin binding physically uncouples the receptor from G proteins, thereby terminating G protein-dependent signaling. nih.govmdpi.commdpi.com This uncoupling is a major contributor to receptor desensitization. nih.govmdpi.comnih.gov

Beyond desensitization, prolonged agonist exposure can lead to receptor down-regulation, which is characterized by a reduction in the total number of receptors expressed on the cell surface. jci.orgmdpi.comnih.gov After phosphorylation and β-arrestin binding, agonist-occupied β2-ARs can be internalized into endosomes through a process called endocytosis. mdpi.comnih.gov Internalized receptors can either be dephosphorylated and recycled back to the plasma membrane, allowing for resensitization, or they can be targeted for degradation in lysosomes, resulting in receptor down-regulation. mdpi.comnih.gov Receptor degradation contributes to the long-term reduction in receptor number. nih.gov

Studies on β2-AR desensitization have shown that the process can be influenced by the specific agonist and the duration of exposure. plos.orgnih.gov For instance, while some agonists may induce significant GRK-mediated phosphorylation, they might differ in their ability to induce receptor internalization and degradation. nih.gov

Phenomenon of Tachyphylaxis at the Receptor Level

Tachyphylaxis refers to a rapid decrease in the response to a drug following repeated administration. In the context of β2-AR agonists like this compound, tachyphylaxis manifests as a reduced bronchodilatory effect with chronic use. rxlist.comnyallergy.comacs.org This phenomenon is closely linked to the mechanisms of receptor desensitization described above.

Chronic stimulation of β2-ARs by agonists leads to persistent phosphorylation by GRKs and PKA, increased β-arrestin binding, and subsequent uncoupling of the receptor from G proteins. nih.govmdpi.commdpi.com This sustained uncoupling reduces the ability of the receptor to activate adenylyl cyclase and generate cAMP, thus diminishing the downstream bronchodilatory signaling. Furthermore, if the rate of receptor internalization and degradation exceeds the rate of receptor synthesis and recycling, it results in a net decrease in the number of functional receptors available on the cell surface, further contributing to the diminished response. mdpi.comnih.gov

Clinical studies with this compound have observed the development of tachyphylaxis to its bronchodilator effect in some patients receiving chronic dosing. rxlist.comnyallergy.com This highlights the clinical relevance of receptor desensitization and down-regulation in limiting the long-term effectiveness of β2-AR agonists. acs.org The extent and mechanisms of tachyphylaxis can vary depending on the specific agonist and the cellular context. plos.orgnih.gov

Agonist Biased Signaling in this compound Pharmacology

Agonist biased signaling, also known as functional selectivity or stimulus trafficking, describes the phenomenon where different agonists binding to the same receptor can preferentially activate distinct intracellular signaling pathways. core.ac.uknih.govbpums.ac.iracs.org This concept has significantly impacted the understanding of GPCR pharmacology and drug discovery. core.ac.uknih.govacs.org

While β2-ARs are traditionally understood to couple primarily to Gs proteins, leading to cAMP production, they can also engage other signaling pathways, including those mediated by Gi proteins, Gq proteins, and β-arrestins. aimspress.comnih.govbpums.ac.iracs.org Biased agonists can stabilize specific receptor conformations that favor coupling to one transducer (e.g., Gs) over another (e.g., β-arrestin), or vice versa. core.ac.uknih.govacs.org

The pharmacological profile of an agonist, including its potency and efficacy, can vary depending on the specific signaling pathway being measured and the cellular system used. acs.orgcore.ac.uknih.gov This "system bias" or "observation bias" is distinct from true ligand bias, which is an intrinsic property of the agonist itself. nih.gov

Research into biased signaling at the β2-AR has revealed that different agonists can indeed exhibit varying degrees of bias towards Gs protein activation versus β-arrestin recruitment or other pathways. nih.govacs.org For example, studies comparing different β2-AR agonists like epinephrine, salbutamol (B1663637), and salmeterol (B1361061) have shown differences in their ability to induce receptor phosphorylation, internalization, and β-arrestin translocation, suggesting biased signaling. nih.govplos.orgnih.gov

While the search results discuss biased signaling extensively in the context of β2-ARs and other GPCRs, specific detailed research findings quantifying or explicitly demonstrating agonist biased signaling for this compound were not prominently available within the provided snippets. However, given that this compound is a β2-AR agonist, the principles of biased signaling are relevant to its molecular pharmacology. Future research may further elucidate whether this compound exhibits biased signaling properties and how this might influence its therapeutic profile and potential for adverse effects. The potential for biased agonism offers the possibility of developing ligands that selectively activate beneficial signaling pathways while avoiding those linked to undesirable outcomes, such as excessive desensitization or activation of pro-contractile pathways. jci.orgcore.ac.uknih.gov

Structure Activity Relationship Sar Studies of Pirbuterol and Its Analogs

Elucidation of Key Pharmacophoric Elements

The pharmacophore of beta-adrenergic agonists typically includes a catechol or a related aromatic ring, a hydroxyl group on the beta-carbon of the ethylamine (B1201723) side chain, and a substituted amino group. These elements are crucial for binding to the beta-adrenergic receptor. The hydroxyl group on the beta-carbon is particularly important for direct action at the beta-receptor and contributes to the compound's chirality, with the (R)-configuration generally being the more active isomer for β2 agonists. wikipedia.org The amino group's substituent influences receptor selectivity; larger substituents tend to increase selectivity for beta-receptors over alpha-receptors, and specifically for the β2 subtype when a tert-butyl group is present. wikipedia.orgdamaspharmacy.sy

Comparative Structural Analysis with Related Beta-Agonists

Comparing the structure of pirbuterol (B1677960) with other beta-agonists, particularly salbutamol (B1663637), highlights the impact of specific structural variations on pharmacological profiles.

Structural Distinctions from Salbutamol (Pyridine vs. Benzene (B151609) Ring)

This compound is structurally similar to salbutamol (also known as albuterol), but a key difference lies in the aromatic ring system. This compound features a pyridine (B92270) ring, whereas salbutamol has a benzene ring. nih.govnih.gov Specifically, this compound is a hydroxymethyl-substituted pyridine derivative, while salbutamol is a saligenin derivative. This substitution of a pyridine ring for a benzene ring is a significant structural distinction between the two compounds. nih.govnih.gov

Influence of Molecular Architecture on Receptor Selectivity

Here is a table comparing the key structural features of this compound and Salbutamol:

FeatureThis compoundSalbutamol
Aromatic RingPyridineBenzene (Saligenin)
Amino Substituenttert-butyltert-butyl
Beta-carbon HydroxylPresentPresent
Other SubstituentsHydroxymethyl and Hydroxyl on Pyridine ringHydroxymethyl and Hydroxyl on Benzene ring

Computational Approaches to SAR

Computational methods play a crucial role in modern SAR studies, providing insights into ligand-receptor interactions at a molecular level.

Molecular Docking Simulations for Receptor Binding Affinity

Molecular docking simulations are used to predict the preferred orientation (binding pose) of a ligand within the binding site of a receptor and to estimate the binding affinity. researchgate.net For beta-adrenergic receptors, docking studies help in understanding how agonists like this compound interact with key residues in the binding pocket, which is located within the transmembrane domains of the receptor. wikipedia.orgresearchgate.net These simulations can provide valuable information on the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex and contribute to binding affinity. researchgate.net While general principles of beta-agonist binding to β2AR are known, specific docking studies detailing this compound's interactions can further refine the understanding of its binding mode.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the exploration of conformational changes in both the ligand and the receptor upon binding. nih.govbiorxiv.org MD simulations can reveal the flexibility of the binding site, the role of water molecules in mediating interactions, and the stability of the bound complex. nih.govresearchgate.net These simulations can offer deeper insights into the molecular mechanisms underlying receptor activation and selectivity, complementing the static snapshots provided by docking studies. nih.gov Studies using MD simulations on beta-adrenergic receptors with agonists like isoprenaline have shown that internal water molecules can play a crucial role in stabilizing novel interaction networks between the ligand and the receptor, differing from the binding modes observed with antagonists. nih.govresearchgate.net Such dynamic studies can be applied to this compound to better understand its specific interactions and the conformational changes it induces in the β2 receptor.

Preclinical and in Vitro Pharmacological Characterization of Pirbuterol

In Vitro Studies of Receptor Binding Kinetics

Receptor binding kinetics examine the rates of association and dissociation of a ligand with its target receptor, providing information about the duration of the ligand-receptor complex. researchgate.netacs.org These studies are fundamental in characterizing the interaction between a compound like Pirbuterol (B1677960) and adrenergic receptors.

Competition Binding Assays with Radioligands

Competition binding assays are used to determine the relative affinity of an unlabeled compound for a receptor by measuring its ability to inhibit the binding of a known radiolabeled ligand. oncodesign-services.comgiffordbioscience.comperceptive.com This method involves incubating varying concentrations of the unlabeled test compound with a fixed amount of radioligand and receptor preparation. oncodesign-services.comgiffordbioscience.com The concentration at which the test compound inhibits 50% of the radioligand binding (IC₅₀) is measured, and this can be used to calculate the inhibition constant (Kᵢ), which reflects the compound's affinity for the receptor. oncodesign-services.comgiffordbioscience.com

Studies using competition binding with radioactive ligands on iris-ciliary body membranes have shown that this compound exhibits selective binding to beta-receptors. nih.gov Specifically, using radioligands such as dihydroalprenolol (B1202188) (labeling beta-receptors), this compound demonstrated high affinity for these sites compared to alpha-1 or alpha-2 adrenergic receptor populations labeled by WB-4101, prazosin, or yohimbine. nih.gov

Scatchard Analysis for Receptor Density and Affinity

Scatchard analysis is a graphical method historically used in molecular biology to determine the affinity (Kᴅ) and the total number of binding sites (Bmax) of a receptor for a ligand from saturation binding data. turkupetcentre.netwikipedia.org While modern methods often employ non-linear fitting, Scatchard plots provide a linear transformation of binding data where the slope is equal to -1/Kᴅ and the x-intercept represents Bmax. turkupetcentre.netwikipedia.org

Although specific Scatchard analysis data for this compound binding to beta-adrenergic receptors in relevant tissues like bronchial smooth muscle was not prominently found in the search results, the principle of Scatchard analysis is integral to characterizing receptor populations and ligand interactions in binding studies. turkupetcentre.netersnet.orgnih.gov For instance, Scatchard analysis has been used to assess beta-2 adrenergic receptor density and ligand affinity in other contexts, such as in lung homogenates. nih.gov

Based on competition binding studies, this compound has shown high affinities for beta-receptors in iris-ciliary body membranes, with a Kᴅ of 12.6 nM. nih.gov This suggests a significant number of binding sites (Bmax) for this compound on these receptors, although the explicit Bmax value from a Scatchard analysis was not detailed in the provided snippets.

Functional Assays in Isolated Tissue Preparations

Functional assays in isolated tissue preparations are used to evaluate the biological response elicited by a drug, complementing the binding data by demonstrating the downstream effects of receptor activation.

Bronchial Smooth Muscle Relaxation Studies (e.g., isolated human bronchi)

This compound is known as a bronchodilator, and its effects on bronchial smooth muscle relaxation have been investigated in vitro. drugbank.comnih.govncats.io Beta-2 adrenergic receptors are the predominant receptors in bronchial smooth muscle, and their activation leads to relaxation. drugbank.comnih.govatsjournals.org Increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting from the stimulation of adenylate cyclase by beta-adrenergic agonists, are associated with the relaxation of bronchial smooth muscle. drugbank.comnih.govncats.ioatsjournals.orgwikidoc.org

Studies on isolated human bronchi and guinea-pig trachea have shown that beta-adrenoceptor agonists, including those with beta-2 selectivity, cause concentration-related inhibition of inherent tone, leading to relaxation. nih.govnih.gov While this compound was not explicitly detailed in the provided snippets regarding its potency or duration of action compared to other agonists like formoterol (B127741) or salmeterol (B1361061) in these specific studies, its classification as a beta-2 adrenergic bronchodilator implies that it would induce relaxation in isolated bronchial smooth muscle preparations through the described cAMP-mediated pathway. drugbank.comnih.govncats.iowikidoc.org The pharmacologic effects of beta-adrenergic agonists, including this compound, are attributed to the stimulation of intracellular adenyl cyclase, which increases cAMP levels, leading to bronchial smooth muscle relaxation. drugbank.comnih.govncats.ioatsjournals.orgwikidoc.org

Myocardial Contractility and Relaxation Studies (e.g., rat atrial responses)

While this compound has a preferential effect on beta-2 receptors, beta-2 receptors are also present in the human heart, albeit in a lower concentration (10-50%) compared to bronchial smooth muscle. drugbank.comnih.gov Beta-1 adrenergic receptors are the predominant subtype mediating positive inotropic (contractility) and chronotropic (heart rate) effects in the heart. Studies on myocardial contractility and relaxation, often using isolated rat atrial preparations, are used to assess the cardiac effects of adrenergic agonists. nih.govfrontiersin.orgresearchgate.netannualreviews.org

This compound has been studied in animals and human patients with heart failure and is described as having both beta-1 and beta-2 effects. annualreviews.org Studies in isolated cardiac tissue have investigated the effects of beta-adrenergic agonists on contractility. nih.govfrontiersin.orgresearchgate.netannualreviews.org For example, studies in isolated, electrically stimulated rat papillary muscles have assessed the effects of various compounds on contractile force. researchgate.net While direct, detailed data on this compound's effects on rat atrial responses or myocardial contractility and relaxation in isolated preparations was not extensively provided in the search results, the mention of its beta-1 and beta-2 effects suggests it would likely influence myocardial function in such in vitro models, although the magnitude and nature of these effects would depend on the relative beta-1 and beta-2 receptor populations in the tissue and this compound's intrinsic activity at each receptor subtype. drugbank.comnih.govannualreviews.org

Adenylate Cyclase Activity in Cellular Membranes (e.g., iris-ciliary body)

Beta-adrenergic receptors are coupled to adenylate cyclase via Gs proteins. atsjournals.orgresearchgate.net Activation of these receptors stimulates adenylate cyclase, leading to the conversion of ATP to cAMP. drugbank.comnih.govncats.ioatsjournals.orgwikidoc.org Measuring adenylate cyclase activity in cellular membranes is a direct way to assess the functional coupling of a beta-adrenergic agonist to this signaling pathway.

Studies on iris-ciliary body membranes have shown that this compound increases cyclic-AMP concentration. nih.gov In vitro assays of adenylate cyclase activity in iris-ciliary body membranes demonstrated that this compound stimulated this enzyme. nih.gov This finding aligns with the known mechanism of action of beta-adrenergic agonists, where stimulation of adenylate cyclase and subsequent increase in cAMP levels mediate the pharmacological effects. drugbank.comnih.govncats.ioatsjournals.orgwikidoc.org The increase in cyclic-AMP concentration in aqueous humor observed with this compound also supports its ability to activate adenylate cyclase in ocular tissues. nih.gov

Cell-Based Mechanistic Investigations

The mechanism of action of this compound at the cellular level involves the modulation of intracellular signaling pathways, primarily through the stimulation of beta-2 adrenergic receptors. This stimulation leads to an increase in intracellular cyclic AMP levels and subsequent downstream effects, including the inhibition of inflammatory mediator release from immune cells.

Cyclic AMP Accumulation in Cultured Cells

The pharmacologic effects of beta-adrenergic agonists like this compound are largely attributed to the stimulation of adenylyl cyclase via beta-adrenergic receptors, which increases intracellular levels of cyclic-3',5'-adenosine monophosphate (c-AMP). drugbank.comhmdb.cawikidoc.orgnyallergy.comdrugbank.com Increased c-AMP levels are linked to the relaxation of bronchial smooth muscle. drugbank.comhmdb.cawikidoc.orgnyallergy.comdrugbank.com Studies on other beta-2 agonists in cultured human airway smooth muscle cells have demonstrated that these agents can stimulate cAMP accumulation. nih.gov For instance, salmeterol stimulated cAMP accumulation in cultured human airway smooth muscle cells. nih.govatsjournals.org Formoterol has also been shown to stimulate cAMP accumulation in monocyte-derived macrophages. ersnet.org While direct studies specifically detailing this compound's effect on cAMP accumulation in cultured cells were not extensively found in the provided snippets, the established mechanism of beta-adrenergic agonists strongly suggests a similar effect. The increase in intracellular cAMP levels is a key mechanism by which beta-agonists exert their bronchodilatory and anti-inflammatory effects. drugbank.comhmdb.cawikidoc.orgnyallergy.comdrugbank.comaacrjournals.orgresearchgate.net

Inhibition of Mediator Release from Immune Cells (e.g., mast cells)

Increased c-AMP levels are associated with the inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. drugbank.comhmdb.cawikidoc.orgnyallergy.comdrugbank.com Beta-2 adrenoceptor agonists applied acutely inhibit FcεRI-dependent human lung mast cell (HLMC) mediator release in vitro. nih.gov Both short-acting beta-2 agonists, such as salbutamol (B1663637) and terbutaline (B1683087), and longer-acting agonists like salmeterol and formoterol, have been shown to inhibit FcεRI-mediated degranulation and the release of mediators such as prostaglandin (B15479496) D2 and leukotrienes from human mast cells. researchgate.net Isoprenaline and salbutamol inhibited anti-IgE-induced release of histamine (B1213489), PGD2, and LTC4 from cultured human mast cells in a dose-dependent manner. nih.gov Isoprenaline was found to be a more potent inhibitor than salbutamol in these studies. nih.gov Selective beta-2 adrenoceptor antagonists strongly reversed the suppression of histamine release by isoprenaline and salbutamol, while a selective beta-1 antagonist did not have an effect, indicating that these effects are mediated via beta-2 adrenoceptors. nih.gov Beta-2 agonists also inhibit the release of preformed mediators like histamine and newly synthesized mediators such as prostaglandin D2 from mast cells. researchgate.net Furthermore, selective beta-2 agonists have demonstrated anti-inflammatory activity by inhibiting the release of TNF-alpha from mast cells stimulated through their IgE receptor or by a tumor target cell. researchgate.net These findings suggest that this compound, as a beta-2 agonist, would similarly inhibit the release of inflammatory mediators from immune cells, contributing to its therapeutic effects.

Comparative Preclinical Pharmacology with Other Beta-Adrenergic Agonists

In vitro and in vivo pharmacological studies have demonstrated that this compound has a preferential effect on beta-2 adrenergic receptors compared with isoproterenol (B85558). drugbank.comrxlist.comhmdb.canyallergy.comdrugbank.comdrugs.com this compound is a beta-adrenoceptor agonist that is structurally different from salbutamol due to the substitution of a pyridine (B92270) ring for the benzene (B151609) ring. nih.gov

Isoproterenol

In vitro and in vivo pharmacologic studies have demonstrated that this compound has a preferential effect on beta-2 adrenergic receptors compared with isoproterenol. drugbank.comrxlist.comhmdb.canyallergy.comdrugbank.comdrugs.com Isoproterenol is a non-selective beta-adrenergic receptor agonist. drugbank.com In studies comparing the inhibition of mediator release from cultured human mast cells, isoprenaline was a more potent inhibitor than salbutamol. nih.gov Isoproterenol also inhibited mast cell cytotoxicity against a TNF-alpha-sensitive cell line. researchgate.net While direct comparative data on this compound and isoproterenol in all in vitro aspects are not fully detailed in the provided snippets, the consistent mention of this compound's preferential beta-2 effect compared to isoproterenol highlights a key difference in their receptor selectivity.

Salbutamol

This compound is a beta-adrenoceptor agonist that differs structurally from salbutamol in the substitution of a pyridine ring for the benzene ring. nih.gov In in vitro systems, salmeterol has actions similar to salbutamol, but with a longer duration. ersnet.org In isolated superfused guinea pig trachea, salbutamol has a fast onset of action. researchgate.netpsu.edu Salbutamol inhibited anti-IgE-induced release of histamine, PGD2, and LTC4 from cultured human mast cells in a dose-dependent manner. nih.gov Salbutamol also inhibited the IgE-dependent release of TNF-alpha from human skin mast cells. researchgate.net A study comparing inhaled this compound and salbutamol in healthy volunteers found that salbutamol resulted in a greater increase in heart rate and reduction in total electromechanical systole (QS2I) compared to this compound at the highest concentration tested, suggesting this compound is at least as beta-2 selective as salbutamol. nih.gov

Here is a data table summarizing some comparative findings:

AgonistEffect on Heart Rate (Highest Dose) nih.govEffect on QS2I (Highest Dose) nih.govInhibition of Mediator Release from Mast Cells nih.govresearchgate.net
This compound4.4 bpm increase-9.6 ms (B15284909) reductionExpected (based on mechanism)
Salbutamol10.5 bpm increase-25.4 ms reductionYes (Histamine, PGD2, LTC4, TNF-alpha)
IsoproterenolNot specified in this comparisonNot specified in this comparisonYes (Histamine, PGD2, LTC4, TNF-alpha), More potent than Salbutamol nih.gov

Formoterol

Formoterol is an inhaled, selective beta-2 adrenergic receptor agonist. nih.gov In isolated superfused guinea pig trachea, formoterol has a fast onset of action similar to salbutamol. researchgate.netpsu.edu Formoterol is highly bronchoselective and potent compared with other beta-2 agonists like salbutamol and salmeterol in guinea pig trachea studies. nih.gov In vitro studies of human airway smooth muscle fragments showed that formoterol relaxed the tissue in a concentration-dependent fashion and was among the most potent compared to other beta-2 agonists. nih.gov Formoterol stimulated accumulation of cAMP in monocyte-derived macrophages. ersnet.org Formoterol has also been demonstrated to inhibit FcεRI-mediated degranulation and the release of mediators from human mast cells. researchgate.net While direct head-to-head in vitro comparisons specifically including this compound and formoterol across all parameters were not detailed in the provided information, the data highlight formoterol's potency, rapid onset, and ability to influence cAMP and mediator release, providing context for its comparative profile with other beta-agonists.

Salmeterol

Salmeterol is a long-acting beta-2 adrenergic receptor agonist (LABA). wikipedia.orgnih.gov In preclinical studies comparing novel inhaled beta-2 adrenoceptor agonists with marketed drugs, salmeterol has been noted to display partial efficacy at the human beta-2 adrenoceptor. For instance, one study reported salmeterol having an Emax of 38 ± 1% compared to the maximal effect of isoprenaline, while indacaterol (B1671819) showed an Emax of 73 ± 1%. researchgate.netnih.gov In isolated superfused guinea pig trachea, salmeterol has demonstrated a long duration of action, comparable to that of indacaterol. researchgate.netnih.gov

Terbutaline

Terbutaline is another beta-2 adrenergic receptor agonist. wikipedia.orgnih.gov It is classified as a short-acting selective beta-2 adrenergic receptor agonist. drugbank.com Terbutaline stimulates intracellular adenyl cyclase, leading to increased cAMP levels and subsequent relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells. mims.com In vitro studies have shown that terbutaline, similar to this compound and sematilide (B12866), showed no relevant inhibition of OCT1 at the concentrations tested in certain assays. mdpi.com

Prenalterol

Prenalterol is a sympathomimetic agent that acts as a beta-1 adrenergic receptor partial agonist. iiab.mewikipedia.org It is primarily used as a cardiac stimulant and has selectivity for the beta-1 adrenergic receptor, with approximately 60% partial agonist activity or intrinsic sympathomimetic activity. wikipedia.org Prenalterol is reported to have a greater impact on myocardial contractility than on heart rate. wikipedia.org While primarily a beta-1 agonist, its pharmacological profile is distinct from the beta-2 selective activity of this compound.

Nylidrin (B1677059)

Nylidrin, also known as buphenine, is a beta-2 adrenoreceptor agonist that functions as a vasodilator. wikipedia.orgwikidata.org Studies investigating the receptor mechanisms of this compound and nylidrin in rabbit ocular tissue showed that both compounds reduced intraocular pressure. nih.gov this compound increased cyclic-AMP concentration in aqueous humor, whereas nylidrin had no effect on aqueous cyclic-AMP or adenylate cyclase activity in iris-ciliary body membranes in vitro. nih.gov Receptor affinity studies indicated that this compound showed exclusive selectivity for beta-receptors with high affinity, while nylidrin had high affinities for both beta-receptors and a subpopulation of alpha 1-receptors. nih.gov

In Vitro Assessment of Transport Mechanisms (e.g., Organic Cation Transporter 1 (OCT1))

The human organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene, is primarily located in the sinusoidal membrane of human hepatocytes. patsnap.comnih.govdrugbank.com OCT1 is responsible for the uptake of hydrophilic organic cationic drugs from the bloodstream into hepatocytes, influencing their systemic concentrations and potentially their hepatic metabolism. patsnap.comnih.gov OCT1 is a polyspecific transporter that handles a wide range of structurally diverse substrates, including various drugs and endogenous compounds. patsnap.comnih.govmdpi.com this compound has been identified as a substrate of OCT1. nih.gov Studies have shown that this compound exhibits high transporter-specific uptake by OCT1 compared to OCT2 and OCT3. mdpi.com While most OCT1 substrates are only weak inhibitors of the transporter, this compound, terbutaline, and sematilide showed no relevant OCT1 inhibition in certain in vitro assays. mdpi.com

Role of YER Motif (Y361, E386, R439) in OCT1 Transport

Recent research utilizing cryo-EM data has suggested that the YER motif, composed of tyrosine (Y) at position 361, glutamate (B1630785) (E) at position 386, and arginine (R) at position 439, plays a crucial role in OCT1 transport. patsnap.comnih.govnih.govpatsnap.comresearchgate.net Extensive functional analyses have been conducted to investigate the general function and substrate-specific effects of this motif. patsnap.comnih.govnih.gov Mutagenesis studies involving alanine (B10760859) substitutions at these positions have revealed the essential roles of the negative charge of E386 and the positive charge of R439 for the transport of all tested substrates. patsnap.comnih.govnih.gov Charge reversal mutants (E386R-R439E) did not restore transport activity, suggesting additional essential interactions involving at least one of these amino acids. patsnap.comnih.govnih.govresearchgate.net

Substrate-Specific Effects on Transporter Activity

Y361 within the YER motif has demonstrated substrate-specific effects on OCT1 transport activity. patsnap.comnih.govnih.gov Specifically, the Y361A mutant transported fenoterol (B1672521) but not this compound or other beta-2 adrenergic drugs possessing only one aromatic ring. patsnap.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.net Molecular dynamics simulations propose that substrates with aromatic or lipophilic characteristics may compensate for the absence of the aromatic ring at position 361. patsnap.comnih.govnih.govresearchgate.netresearchgate.net The transport of the Y361A mutant was efficiently rescued only by tryptophan at codon 361, supporting a hydrogen bond interaction with E386 and R439. patsnap.comnih.govnih.govresearchgate.netresearchgate.net This indicates that Y361 acts as a lever that interacts with E386 and R439 to facilitate the closing of the OCT1 binding pocket. patsnap.comnih.govnih.govresearchgate.netresearchgate.net

In studies comparing the transport of various beta-2 agonists by OCT1 wildtype and the Y361A mutant, all tested beta-2 agonists were found to be good OCT1 substrates for the wildtype transporter. nih.gov OCT1 wildtype exhibited increased uptake ranging from 4.6-fold (salbutamol) to 77-fold (this compound) compared to control cells. nih.gov However, the Y361A mutant showed differential transport. While it transported dobutamine, ractopamine, and fenoterol at levels between 40% and 90% of the wildtype activity, other beta-2 agonists, including orciprenaline, salbutamol, and this compound, were not transported, showing a maximum of 10% of the wildtype activity. nih.gov This highlights the substrate-specific requirement for Y361 for the transport of certain compounds like this compound.

Stereoselectivity in transport by organic cation transporters has also been investigated. While OCT1, OCT2, and OCT3 are polyspecific, stereoselectivity can occur and is highly substrate-specific. acs.org One study noted that OCT2 mediated selective transport of this compound. acs.org

Here is a table summarizing some of the in vitro findings regarding OCT1 transport:

CompoundOCT1 Wildtype Transport (Fold Increase vs. Control)OCT1 Y361A Mutant Transport (% of Wildtype)OCT1 InhibitionTransporter Specificity (vs. OCT2, OCT3)
This compound77-fold nih.gov≤ 10% nih.govNo relevant inhibition mdpi.comHigh OCT1-specific uptake mdpi.com
FenoterolNot specified in fold increase, but transported nih.gov40-90% nih.govStrong inhibition (≥40%) mdpi.comNot specified
Salbutamol4.6-fold nih.gov≤ 10% nih.govNot specifiedLess specific than this compound for OCT1 mdpi.com
TerbutalineNot specifiedNot specifiedNo relevant inhibition mdpi.comNot specified
SematilideNot specifiedNot specifiedNo relevant inhibition mdpi.comNot specified
DobutamineNot specified40-90% nih.govStrong inhibition (≥40%) mdpi.comNot specified
RactopamineNot specified40-90% nih.govStrong inhibition (≥40%) mdpi.comNot specified

Note: Data compiled from cited sources. Specific quantitative comparisons across all compounds and transporters were not consistently available in the provided snippets.

Metabolic Fate and Biotransformation Research on Pirbuterol Preclinical/in Vitro

Metabolic Pathways and Metabolite Identification

The principal metabolic pathway identified for pirbuterol (B1677960) involves conjugation. Following administration by aerosol, a significant portion of the dose is recovered in urine as this compound and its sulfate (B86663) conjugate. wikidoc.org A mean of 51% of the administered dose is eliminated via this route. wikidoc.org In humans, sulfate conjugation is a key metabolic process for beta-adrenoceptor stimulants that are not catechol derivatives, a category that includes this compound. nih.gov Approximately 30% of this compound is reported to be present in plasma as the unchanged, active compound. nih.gov

While sulfate conjugation is well-documented, detailed identification of other potential minor metabolites or alternative metabolic pathways through preclinical or in vitro studies is less extensively described in the available literature.

Table 1: Summary of this compound Metabolic Fate

Metabolic PathwayPrimary Metabolite(s)Extent (Inhaled Dose, Urine Recovery)Key Characteristics
Conjugation (Sulfate)Sulfate conjugate~51% (this compound + conjugate) wikidoc.orgMajor pathway in humans nih.gov
Unchanged Drug ExcretionThis compoundIncluded in ~51% recovery wikidoc.org~30% present as unchanged drug in plasma nih.gov

Role of Specific Enzyme Systems

Investigations into the enzymatic biotransformation of this compound highlight the importance of conjugation enzymes and the absence of metabolism by a specific catecholamine-metabolizing enzyme.

A notable characteristic of this compound's metabolism is that it is not metabolized by catechol-O-methyltransferase (COMT). wikidoc.orgnih.gov This differentiates it from catecholamine derivatives and contributes to its pharmacological profile. nih.govksumsc.com The lack of COMT metabolism is often associated with a longer duration of action compared to catecholamine beta-agonists. ksumsc.com

Sulfate conjugation is identified as a primary metabolic route for this compound. wikidoc.orgnih.gov This Phase II metabolic reaction typically involves sulfotransferase (SULT) enzymes. While specific SULT isoforms responsible for this compound sulfation are not detailed in the provided information, sulfate conjugation is a significant pathway for other beta-agonists like salbutamol (B1663637), occurring in human primary lung cells, lung cytosol, and bronchial cell lines. tandfonline.com Glucuronide conjugation is another common Phase II pathway for beta-agonists nih.govdrugbank.com, although sulfate conjugation appears to be the more prominent route for this compound based on recovery data. wikidoc.orgnih.gov

In Vitro and Ex Vivo Models for Pulmonary Drug Metabolism Assessment

A variety of in vitro and ex vivo models are employed in preclinical research to assess the pulmonary metabolism of inhaled drugs, providing controlled environments to study enzymatic activity and metabolite formation within lung tissues or cells. These models are relevant for understanding the potential metabolic fate of compounds like this compound upon inhalation.

Lung homogenates and their subcellular fractions, such as S9 fractions, microsomes, and cytosol, are widely used in in vitro drug metabolism studies. tandfonline.comtandfonline.commdpi.com

S9 Fractions: The S9 fraction is the supernatant obtained after centrifuging tissue homogenate at 9000 g, containing both microsomal and cytosolic enzymes. tandfonline.comtandfonline.com This fraction can be used to assess the total extent of Phase I and Phase II metabolism when necessary cofactors are added. tandfonline.comtandfonline.com

Microsomal Fractions: Microsomes are enriched in enzymes located in the endoplasmic reticulum, primarily Phase I enzymes like cytochrome P450 (CYP) and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). tandfonline.comtandfonline.com

Cytosolic Fractions: The cytosol contains soluble enzymes, including Phase II enzymes such as sulfotransferases (SULTs) and N-acetyltransferases (NATs). tandfonline.comtandfonline.com

These fractions allow researchers to investigate specific enzymatic reactions and identify metabolites formed by different cellular compartments. tandfonline.comtandfonline.com While these models are valuable for studying pulmonary metabolism in general, specific data quantifying this compound metabolism in these exact lung subcellular fractions was not prominently found in the provided search results. Studies on other beta-agonists like salbutamol have demonstrated sulfation in human lung cytosol. tandfonline.com

Cell-based models, including primary lung cells and established cell lines, offer another approach to study pulmonary drug metabolism.

Primary Cells: Primary lung cells, such as primary bronchial epithelial cells and primary alveolar epithelial cells, can provide a metabolic profile closer to that in vivo compared to cell lines. tandfonline.comtandfonline.com However, their use is limited by availability and complexity in culture. tandfonline.comtandfonline.com

Cell Lines: Immortalized lung cell lines, such as the A549 cell line (derived from alveolar type II epithelial cells), are commonly used due to their ease of culture, genetic consistency, and suitability for high-throughput assays. tandfonline.comtandfonline.commdpi.comresearchgate.net A549 cells exhibit characteristics of alveolar type II cells and are frequently used in studies of pulmonary pharmacology and toxicology. researchgate.net While useful, cell lines may have altered or lower enzyme expression compared to primary cells, potentially underestimating the full extent of metabolism. tandfonline.comtandfonline.com

Precision-Cut Lung Slices

Precision-cut lung slices (PCLS) are an ex vivo model that maintains the structural and cellular complexity of the lung tissue, making them a valuable tool for studying the metabolism of inhaled drugs nih.govnih.gov. PCLS contain various lung cell types and preserve the native 3D structure, allowing for the investigation of drug biotransformation within a physiologically relevant environment otr3.com. Studies using PCLS can assess xenobiotic biotransformation and have been used to study the effects of various substances on lung tissue nih.govnih.gov. While the provided search results discuss the general application of PCLS in studying xenobiotic biotransformation and lung physiology, specific data on this compound metabolism in PCLS was not found in the immediate search output. However, PCLS are recognized as a valuable tool for studying the metabolic activity and viability of lung tissue in culture otr3.com.

Recombinant Enzyme Systems

Recombinant enzyme systems, such as those utilizing microsomes or expressed enzymes (e.g., cytochrome P450 enzymes and UDP-glucuronosyltransferases), are widely used in preclinical metabolism studies to identify the specific enzymes responsible for drug biotransformation wuxiapptec.com. These systems allow for the investigation of individual enzyme contributions to metabolic pathways. This compound is known to undergo sulfation and glucuronidation wikipedia.orgwikidoc.org. While the specific recombinant enzymes involved in this compound's metabolism were not detailed in the provided search results, studies on other beta-agonists like olodaterol (B163178) indicate the involvement of enzymes such as CYP2C9, CYP2C8, UGT2B7, UGT1A1, UGT1A7, and UGT1A9 in their metabolism e-lactancia.org. This compound is reported not to be metabolized by catechol-O-methyltransferase (COMT) wikipedia.orgwikidoc.orgrxlist.com.

In Vivo Animal Biotransformation Studies (e.g., rats, dogs)

In vivo animal studies are crucial for understanding the systemic metabolic fate of a drug, including absorption, distribution, metabolism, and excretion (ADME) nih.govucsf.edu. Rats and dogs are commonly used preclinical species for these studies nih.govucsf.edumdpi.com.

Following administration by aerosol, a mean of 51% of the this compound dose is recovered in urine as this compound plus its sulfate conjugate wikipedia.orgwikidoc.org. This suggests that sulfation is a significant metabolic pathway in vivo. The percentage of the dose recovered as this compound and its sulfate conjugate does not change significantly over a certain dose range wikidoc.org. The plasma half-life measured after oral administration is approximately two hours wikipedia.orgdrugbank.comwikidoc.org.

While general information about in vivo animal metabolism studies in rats and dogs is available nih.govucsf.edumdpi.comfda.gov, specific detailed findings on this compound biotransformation pathways beyond sulfation and lack of COMT metabolism in these species were not extensively provided in the immediate search results. Animal models can differ from humans in metabolism and distribution nih.govmdpi.com.

Application of Stable Isotope Tracers in Metabolism Research

Stable isotope tracers are valuable tools in metabolism research, allowing for the tracking of a compound and its metabolites through biochemical pathways researchgate.netnih.govspringernature.com. By using isotopically labeled versions of this compound, researchers can gain detailed insights into its absorption, distribution, metabolism, and excretion in biological systems researchgate.netspringernature.comprosciento.com. This technique helps in identifying metabolic products and elucidating the rates and routes of biotransformation. Stable isotope tracing can provide qualitative information about the origin and relative production rates of downstream metabolites springernature.com. While the search results highlight the general utility of stable isotope tracers in metabolism studies researchgate.netnih.govspringernature.comprosciento.com, specific published research detailing the application of stable isotope tracers specifically for studying this compound metabolism was not found in the provided output.

Compound Information

Compound NamePubChem CID
This compound4845

Data Tables

Based on the available information regarding urinary recovery, a simple table can be presented:

Route of AdministrationForm Recovered in UrinePercentage of Dose Recovered
AerosolThis compound plus sulfate conjugate~51% wikipedia.orgwikidoc.org

Advanced Analytical and Research Methodologies Applied to Pirbuterol

Spectrophotometric Determination Techniques

Spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds, including pirbuterol (B1677960). It relies on the principle of measuring the absorption or fluorescence of light by the substance at specific wavelengths.

First-Derivative Spectrophotometry for Mixture Analysis

First-derivative spectrophotometry is a valuable technique for analyzing mixtures of compounds, particularly when their standard absorption spectra overlap. This method involves calculating the first derivative of the absorbance spectrum with respect to wavelength, which can help to resolve overlapping peaks and improve the selectivity of the analysis. A study demonstrated the application of first-derivative spectrophotometry for the simultaneous determination of this compound hydrochloride in mixtures tandfonline.comtandfonline.compsu.edu. This method was found to yield accurate and reproducible results for this compound hydrochloride in dosage forms tandfonline.comtandfonline.com.

UV Spectrophotometric Analysis

UV spectrophotometry is a fundamental technique for the quantitative determination of this compound. This compound hydrochloride can be assayed in alkaline medium using the delta A method at 242 nm nih.govoup.com. This method has a reported linearity range of 10-50 µg/mL nih.govoup.com. Studies comparing UV spectrophotometry (delta A method) with other techniques like fluorometry and nonaqueous potentiometric titration for authentic this compound HCl samples showed comparable mean percent recoveries nih.govoup.com.

Analytical Method Analyte Medium Wavelength (nm) Linearity Range (µg/mL) Mean Percent Recovery (%)
UV Spectrophotometry (Delta A Method) This compound HCl Alkaline 242 10-50 99.24 ± 0.85 (Authentic) nih.govoup.com, 100.57 ± 0.83 (10mg capsules) nih.govoup.com, 97.80 ± 0.75 (15mg capsules) nih.govoup.com
Fluorometry This compound HCl Alkaline Excitation 310, Emission 372 0.5-4 98.72 ± 1.13 (Authentic) nih.govoup.com, 101.11 ± 1.05 (10mg capsules) nih.govoup.com, 98.12 ± 0.93 (15mg capsules) nih.govoup.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities or other compounds in a mixture, as well as for its quantitative determination. High-Performance Liquid Chromatography (HPLC) is a commonly used method.

HPLC methods have been developed for the enantioselective separation and determination of this compound in bulk drugs and formulations asianpubs.org. Chiral stationary phases, such as Chiralpak AD-H, have been utilized for the separation of this compound enantiomers asianpubs.org. Optimized mobile phases, for instance, consisting of n-hexane, ethanol, and diethylamine, have been employed for effective separation asianpubs.org. UV detection at 283 nm is typically used in these HPLC methods asianpubs.org. The methods have been validated for accuracy, precision, and linearity asianpubs.org. Analytical standards of this compound acetate (B1210297) suitable for HPLC and gas chromatography (GC) are also available scientificlabs.co.uknacchemical.comsigmaaldrich.comsigmaaldrich.com.

Chromatographic Method Column Mobile Phase Detection Method Wavelength (nm) Application
HPLC (Enantioselective) Chiralpak AD-H n-hexane:ethanol:DEA (90:10:0.1) UV 283 Enantioselective separation and determination in bulk drugs and formulations asianpubs.org

Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS) plays a critical role in the identification and characterization of drug metabolites. Metabolite profiling studies are essential for understanding how the body processes a drug. LC-MS/MS (B15284909) is a powerful tool for drug metabolism and pharmacokinetic studies due to its sensitivity, selectivity, and speed mdpi.com. While general metabolite profiling strategies using LC-MS are described in the literature mdpi.compharmaron.com, specific detailed information on this compound metabolite profiling by MS in humans is not extensively detailed in the provided search results. However, it is known that a mean of 51% of an inhaled this compound dose is recovered in urine as this compound plus its sulfate (B86663) conjugate medicaldialogues.inrxlist.comnyallergy.com. This compound is not metabolized by catechol-O-methyltransferase rxlist.com. Plasma concentrations of this compound can be determined by gas chromatography and mass spectrometry ahajournals.org.

Cell Culture Techniques for In Vitro Pharmacological Studies

Cell culture techniques are fundamental for conducting in vitro pharmacological studies to investigate the effects of this compound at the cellular level. In vitro studies have demonstrated that this compound has a preferential effect on beta-2 adrenergic receptors drugbank.commedicaldialogues.inrxlist.comnyallergy.comnih.gov. These studies contribute to understanding the mechanism of action of this compound, which involves the stimulation of intracellular adenyl cyclase, leading to increased cyclic-3',5'-adenosine monophosphate (c-AMP) levels drugbank.commedicaldialogues.innyallergy.comnih.govhmdb.ca. Increased c-AMP is associated with the relaxation of bronchial smooth muscle and inhibition of mediator release from cells like mast cells drugbank.commedicaldialogues.innyallergy.comnih.govhmdb.ca. Cell-based new approach methodologies are being explored to provide more human-relevant predictive value in preclinical testing nih.govresearchgate.net.

Animal Models in Preclinical Inhalation Research

Animal models are utilized in preclinical research to evaluate the effects of inhaled drugs like this compound before human studies. These studies provide valuable information on the fate of inhaled material and assist in product development jst.go.jp. Common animal models for inhalation studies include rats, mice, rabbits, dogs, and primates nih.govoup.comnih.gov. Exposure methods can involve restraint tubes for rodents or face masks/helmets for larger animals nih.govoup.comnih.gov.

Six-month inhalation studies of this compound acetate aerosol have been conducted in Beagle dogs and Squirrel monkeys oup.comnih.gov. Groups of animals were exposed to different doses of this compound acetate daily for six months oup.comnih.gov. Plasma drug concentrations were monitored to confirm expected exposure levels oup.comnih.gov. These studies assessed various parameters, including physical appearance, body weight, hematological and biochemical analyses, urinalysis, ophthalmoscopy, cardiovascular status, pulmonary function, and gross and histopathology oup.comnih.gov. Examination of the respiratory tract in these studies showed no morphological changes attributable to this compound acetate inhalation oup.comnih.gov.

While animal models are crucial, challenges exist in translating findings to humans due to anatomical and physiological differences in the respiratory system nih.govjst.go.jpfrontiersin.org. Differences in lung deposition profiles and clearance mechanisms between species can impact the relevance of preclinical inhalation data jst.go.jp. Despite limitations, animal studies remain a required part of preclinical development for orally inhaled drugs, including repeat dose and carcinogenicity studies nih.gov.

Animal Model Study Duration Doses (µg/kg/day) Exposure Method Key Findings (Respiratory Tract)
Beagle Dog 6 months 0, 200, 400, 800 Face mask No morphological changes attributable to this compound acetate inhalation oup.comnih.gov
Squirrel Monkey 6 months 0, 200, 400, 800 Head only No morphological changes attributable to this compound acetate inhalation oup.comnih.gov

Predictive Value Assessment of Animal Models

Animal models have played a significant role in the research and evaluation of this compound and similar inhaled drugs. Various species, including dogs, monkeys, rats, rabbits, mice, and horses, have been utilized to assess different aspects of the compound's behavior and effects nih.govnih.govwikipedia.orgpharmakb.comnih.govnih.govuni.lu.

For instance, inhalation studies involving Beagle dogs and Squirrel monkeys have been conducted to investigate the effects of this compound acetate aerosol nih.gov. Reproduction studies in rats and rabbits have also been performed as part of the research process nih.govnih.govwikipedia.orgpharmakb.comnih.gov. Mutagenicity assessments have included in vivo tests in mice nih.govwikipedia.orgnih.gov. Furthermore, studies in horses with heaves, a condition presenting as airway obstruction, have been used to evaluate the effects of inhaled this compound on pulmonary function uni.lu.

Despite their historical and ongoing use, the predictive value of animal models for human respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) has faced scrutiny mims.comnih.govnih.govwikipedia.org. Challenges arise from inherent interspecies differences in lung anatomy, physiology, and disease pathology, which can limit the direct translatability of findings to the human condition mims.comnih.govnih.gov. For example, rodents, commonly used in research, are obligate nose breathers, which impacts how inhaled compounds deposit in the respiratory tract compared to humans mims.com. The complex interplay of genetic and environmental factors in human chronic respiratory diseases is also difficult to fully replicate in animal models nih.gov.

While animal models provide valuable insights into biological processes and responses to inhaled compounds, the observed lack of efficacy in human clinical trials for many drug candidates that showed promise in animal studies highlights the limitations in their predictive power for human therapeutic outcomes mims.comnih.govnih.gov. This underscores the need for careful consideration when extrapolating data from animal models to predict human responses.

Consideration of Non-Animal Alternative Models

The limitations of traditional animal models in fully predicting human responses, coupled with ethical considerations, have driven the exploration and development of non-animal alternative models in pharmaceutical research, including for inhaled drugs mims.comnih.govnih.govguidetopharmacology.org. The principle of the Three Rs (Reduction, Replacement, and Refinement) encourages the development of methods that reduce or replace the use of animals guidetopharmacology.org.

A range of non-animal approaches are being considered and developed for respiratory research that could be relevant to studying compounds like this compound. These include various in vitro cell-based models designed to mimic aspects of the human respiratory system. Examples include Air-Liquid Interface (ALI) cultures, which can replicate the environment of airway epithelial cells, and more complex lung organoids grown from human induced pluripotent stem cells (iPSCs) mims.com. Organ-on-a-chip systems, which integrate microfluidics with living cells to simulate organ-level function, are also being developed and used to study drug effects on human organ systems mims.comnih.gov.

These in vitro models offer the potential for increased human relevance compared to some animal models, as they can utilize human cells and potentially reproduce human-specific biological mechanisms and responses mims.com. Explant or ex vivo cultures, using isolated human lung tissues, represent another alternative with potential for future application mims.com. Furthermore, in silico modeling and computational approaches are increasingly being used to predict compound behavior and biological interactions, offering a valuable complement to experimental methods guidetopharmacology.org.

Future Directions and Emerging Research Avenues for Pirbuterol

Development of Novel Analogs with Enhanced Receptor Selectivity or Duration of Action

A significant area of future research lies in the rational design of novel analogs of Pirbuterol (B1677960). The primary goals would be to enhance selectivity for the β2-adrenergic receptor over β1 and other adrenoceptors, and to prolong the duration of action. Enhanced selectivity would be expected to reduce off-target effects, such as cardiovascular stimulation. taylorandfrancis.comnih.gov

Key strategies for developing novel analogs include:

Structural Modifications: Altering the chemical structure of the this compound molecule could lead to derivatives with improved binding affinity and intrinsic activity at the β2-receptor. For instance, modifications to the side chains of similar β2-agonists have been shown to significantly impact their duration of action. nih.govacs.org

Chiral Synthesis: Investigating the pharmacological properties of individual enantiomers of this compound analogs could lead to the development of single-isomer drugs with a more favorable efficacy and safety profile.

Research ApproachDesired OutcomeRationale
Structure-Activity Relationship (SAR) Studies Identification of key structural motifs for enhanced selectivity and duration.To design molecules with a higher therapeutic index.
Computational Modeling In-silico prediction of binding affinity and receptor activation.To streamline the drug discovery process and prioritize promising candidates.
Stereoselective Synthesis Isolation and characterization of individual enantiomers.To identify the more potent and safer isomer, reducing metabolic load and potential side effects.

Exploration of Allosteric Modulation of Adrenergic Receptors

Allosteric modulators offer a novel therapeutic strategy by binding to a site on the receptor that is distinct from the orthosteric site where this compound binds. nih.gov These modulators can fine-tune the receptor's response to the primary agonist.

Positive Allosteric Modulators (PAMs): PAMs could enhance the binding affinity and/or efficacy of this compound, potentially allowing for lower doses and reducing the risk of tachyphylaxis (diminished response with repeated use). atsjournals.orgnih.gov Research has demonstrated that PAMs can augment the beneficial signaling of β2-adrenergic receptors. atsjournals.org

Negative Allosteric Modulators (NAMs): While seemingly counterintuitive, NAMs that selectively inhibit β-arrestin recruitment without affecting G-protein signaling could be beneficial. This "biased signaling" approach could preserve the bronchodilatory effects while minimizing receptor desensitization and potential pro-inflammatory signaling.

Modulator TypeMechanism of ActionPotential Therapeutic Benefit for a this compound-like Compound
Positive Allosteric Modulator (PAM) Enhances agonist binding and/or efficacy.Increased potency, allowing for lower effective doses and potentially reducing side effects.
Biased Negative Allosteric Modulator (NAM) Selectively inhibits β-arrestin pathways.Reduced receptor desensitization and downregulation, leading to a more sustained therapeutic effect.

Advanced Drug Delivery System Research beyond Conventional Inhalation

While conventional metered-dose inhalers are effective, advanced drug delivery systems could further optimize the therapeutic effects of a this compound analog.

Liposomal Formulations: Encapsulating this compound within liposomes could provide a sustained-release profile, prolonging its bronchodilatory effect and reducing the frequency of administration. nih.govnih.govresearchgate.net Liposomal delivery has been explored for other inhaled therapies to enhance drug disposition in the lungs. nih.gov

Nanoparticle-Based Systems: Biodegradable nanoparticles can be engineered to control the release rate of the encapsulated drug and can be targeted to specific cells in the airways. nih.govdrugdeliverybusiness.comyoutube.com This could improve the therapeutic index by concentrating the drug at its site of action and minimizing systemic exposure. nih.govyoutube.com

Delivery SystemPrinciplePotential Advantage for a this compound-like Compound
Liposomes Encapsulation in lipid vesicles.Sustained release, prolonged duration of action, reduced dosing frequency. nih.govnih.gov
Polymeric Nanoparticles Entrapment in a biodegradable polymer matrix.Controlled release, potential for cell-specific targeting, improved bioavailability. nih.govmdpi.com

Mechanistic Insights into Potential Off-Target Receptor Interactions

A thorough understanding of the complete pharmacological profile of this compound and its potential analogs is crucial. While primarily a β2-agonist, investigations into its interactions with other receptors, even at higher concentrations, could reveal mechanisms behind certain side effects. drugs.commedscape.commedicaldialogues.inmedlineplus.gov For instance, cardiovascular side effects such as tachycardia and palpitations are often attributed to off-target stimulation of β1-adrenergic receptors in the heart. drugs.com

Future research in this area would involve:

Receptor Binding Assays: A comprehensive panel of receptor binding assays to quantify the affinity of this compound and its analogs for a wide range of receptors.

Functional Assays: Cellular assays to determine the functional consequences of any identified off-target interactions.

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in this compound Research

Omics technologies can provide a global view of the molecular changes induced by this compound in target cells and tissues, offering insights into its mechanism of action and identifying potential biomarkers of response.

Transcriptomics: Analyzing the changes in gene expression in airway smooth muscle cells upon treatment with a this compound analog could reveal novel downstream signaling pathways and identify genes associated with therapeutic response or adverse effects.

Proteomics: Studying the changes in protein expression and post-translational modifications would provide a more direct understanding of the functional consequences of β2-adrenergic receptor activation and could help in identifying new drug targets to be used in combination therapies.

Omics TechnologyApplication in this compound ResearchPotential Discoveries
Transcriptomics (RNA-Seq) Profiling gene expression changes in airway cells post-treatment.Identification of novel signaling pathways, biomarkers of efficacy and side effects.
Proteomics (Mass Spectrometry) Analyzing global protein expression and modification changes.Understanding functional protein networks, identifying new therapeutic targets.

Pharmacogenomics of this compound Response: A subset of "omics," pharmacogenomics, investigates how genetic variations influence drug response. For β2-agonists, polymorphisms in the ADRB2 gene, which encodes the β2-adrenergic receptor, have been studied in relation to treatment response. nih.govfrontiersin.orgmdpi.commdpi.comresearchgate.net Future research on a this compound analog would benefit from pharmacogenomic studies to identify genetic markers that predict patient response, paving the way for personalized medicine approaches. nih.govmdpi.commdpi.com

Refined Preclinical Models for Predicting Drug Responses

The development of more predictive preclinical models is essential for translating basic research findings into clinical success.

Humanized Mouse Models: Transgenic mouse models expressing human β2-adrenergic receptors could provide a more accurate in vivo platform for evaluating the efficacy and safety of novel this compound analogs. researchgate.netnih.govuniversityofcalifornia.edubohrium.com

Organ-on-a-Chip Technology: Microfluidic devices, such as "lung-on-a-chip," that recapitulate the key structural and functional aspects of the human airway can be used to study the effects of inhaled drugs in a more physiologically relevant context. nih.govnih.govdrugdiscoverytrends.comdraper.comyoutube.com These models allow for real-time analysis of cellular responses to bronchodilators and can be used to assess drug efficacy and potential toxicity. nih.govdrugdiscoverytrends.comdraper.com

Preclinical ModelDescriptionApplication in this compound Research
Humanized Mouse Models Mice genetically engineered to express human receptors or other human proteins. researchgate.netnih.govuniversityofcalifornia.eduMore accurate in vivo assessment of efficacy and safety of drugs targeting human receptors.
Lung-on-a-Chip A microfluidic cell culture device that mimics the human lung's microenvironment. nih.govnih.govyoutube.comIn vitro testing of inhaled drug efficacy, toxicity, and mechanism of action in a human-relevant system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.